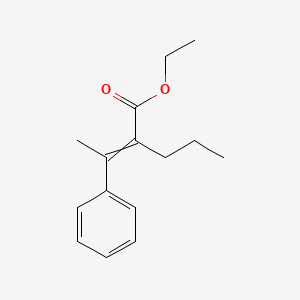

Ethyl 2-(1-phenylethylidene)pentanoate

Descripción

Ethyl 2-(1-phenylethylidene)pentanoate is an α,β-unsaturated ester characterized by a pentanoate backbone substituted with a 1-phenylethylidene group at the second carbon. This structure combines the ester’s inherent reactivity with the conjugation effects of the α,β-unsaturated system and the steric/electronic influence of the phenyl group. 8 of ) suggest feasible routes involving pentanoic acid derivatives and phenylethylidene precursors .

Propiedades

Número CAS |

654640-29-6 |

|---|---|

Fórmula molecular |

C15H20O2 |

Peso molecular |

232.32 g/mol |

Nombre IUPAC |

ethyl 2-(1-phenylethylidene)pentanoate |

InChI |

InChI=1S/C15H20O2/c1-4-9-14(15(16)17-5-2)12(3)13-10-7-6-8-11-13/h6-8,10-11H,4-5,9H2,1-3H3 |

Clave InChI |

ZVZNEKMGLBJAGR-UHFFFAOYSA-N |

SMILES canónico |

CCCC(=C(C)C1=CC=CC=C1)C(=O)OCC |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 2-(1-feniletilideno)pentanoato de etilo se puede sintetizar mediante la condensación de acetofenona con cianoacetato de etilo en presencia de acetato de amonio y ácido acético glacial. La reacción se lleva a cabo típicamente en benceno bajo condiciones de reflujo durante varias horas . El producto se purifica luego mediante extracción y destilación.

Métodos de producción industrial

La producción industrial de 2-(1-feniletilideno)pentanoato de etilo sigue rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados garantiza una calidad de producto constante y mayores rendimientos. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones

El 2-(1-feniletilideno)pentanoato de etilo experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.

Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el grupo éster con otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) e hidruro de sodio y boro (NaBH₄).

Sustitución: Reactivos como hidróxido de sodio (NaOH) y ácido clorhídrico (HCl) facilitan las reacciones de sustitución.

Principales productos formados

Oxidación: Formación de ácidos carboxílicos.

Reducción: Formación de alcoholes.

Sustitución: Formación de varios ésteres sustituidos y otros derivados.

Aplicaciones Científicas De Investigación

El 2-(1-feniletilideno)pentanoato de etilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en síntesis orgánica y como reactivo en varias reacciones químicas.

Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.

Medicina: Se investiga por sus posibles efectos terapéuticos y como precursor para el desarrollo de fármacos.

Industria: Se utiliza en la producción de fragancias, sabores y otros productos químicos industriales

Mecanismo De Acción

El mecanismo de acción del 2-(1-feniletilideno)pentanoato de etilo implica su interacción con objetivos moleculares y vías específicas. El grupo éster puede sufrir hidrólisis para liberar el alcohol y el ácido carboxílico correspondientes, que luego pueden participar en varios procesos bioquímicos. El grupo feniletilideno puede interactuar con los receptores celulares, influenciando las vías de transducción de señales y ejerciendo efectos biológicos .

Comparación Con Compuestos Similares

Table 1: Key Structural Differences and Functional Impacts

Physicochemical Properties

- Solubility: The phenyl group in Ethyl 2-(1-phenylethylidene)pentanoate increases hydrophobicity compared to simpler esters like ethyl pentanoate (logP ~2.5) . This contrasts with Ethyl 5-(4-cyanophenoxy)pentanoate, where the polar cyanophenoxy group enhances water solubility .

- Reactivity: The α,β-unsaturated system enables conjugation-based reactions (e.g., nucleophilic additions), a feature absent in saturated esters like ethyl pentanoate. This reactivity is shared with Ethyl 2-acetyl-3-methylpentanoate but modulated by the phenyl group’s electron-withdrawing effects .

Actividad Biológica

Ethyl 2-(1-phenylethylidene)pentanoate is an organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Ethyl 2-(1-phenylethylidene)pentanoate is characterized by the following molecular structure:

This compound features a phenylethylidene moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of Ethyl 2-(1-phenylethylidene)pentanoate has been primarily studied in relation to its effects on various cellular processes, including apoptosis, mitochondrial function, and potential anticancer properties.

1. Anticancer Activity

Research has indicated that Ethyl 2-(1-phenylethylidene)pentanoate may exhibit anticancer properties. A study demonstrated that compounds with similar structures induced apoptosis in cancer cells by disrupting mitochondrial function. Specifically, the compound was tested on HT-29 colorectal cancer cells, showing significant apoptotic activity at low concentrations (around 2 nM) through mitochondrial dysfunction mechanisms .

The proposed mechanism of action involves the induction of oxidative stress leading to mitochondrial dysfunction. This process activates caspase pathways, which are crucial for the execution phase of apoptosis. The specific pathways activated include:

- Caspase-3 Activation : A critical step in the apoptotic process.

- Mitochondrial Membrane Potential Disruption : Assessed using the JC-1 assay, where treated cells exhibited a shift from red to green fluorescence, indicating loss of mitochondrial integrity .

Table 1: Biological Activity Summary of Ethyl 2-(1-phenylethylidene)pentanoate

Case Studies

Several studies have investigated the effects of similar compounds to Ethyl 2-(1-phenylethylidene)pentanoate. For instance:

- Study on Quinoline Derivatives : A related study found that quinoline derivatives induced mitochondrial dysfunction and apoptosis in cancer cells. The results suggest a common pathway among structurally related compounds that may also apply to Ethyl 2-(1-phenylethylidene)pentanoate .

Pharmacokinetics

Understanding the pharmacokinetics of Ethyl 2-(1-phenylethylidene)pentanoate is essential for evaluating its therapeutic potential. Preliminary studies should focus on:

- Absorption : How well the compound is absorbed when administered.

- Distribution : The extent to which it reaches various tissues.

- Metabolism : Pathways through which the compound is metabolized.

- Excretion : How it is eliminated from the body.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.